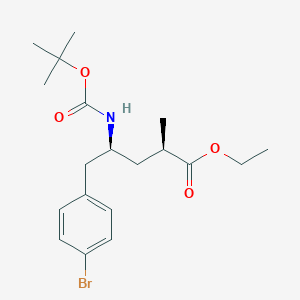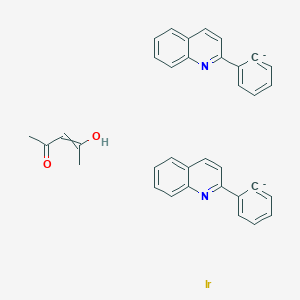
Bis(2-phenylquinoline)(acetylacetonate)iridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high quantum efficiency and tunable emission colors, making it a valuable material in optoelectronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) typically involves the reaction of iridium trichloride with 2-phenylquinoline and acetylacetone. The reaction is carried out in a solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the production of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert the iridium(III) center to iridium(II).
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or phenylquinoline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) has a wide range of applications in scientific research:
Optoelectronics: It is extensively used as a phosphorescent dopant in OLEDs, contributing to high-efficiency light emission.
Catalysis: The compound serves as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biological Imaging: Due to its phosphorescent properties, it is used in bioimaging to track cellular processes.
Material Science: It is employed in the development of new materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) involves its ability to undergo intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet excited state decays radiatively to the ground state, emitting light. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, leading to efficient charge recombination and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III): Known for its red emission properties.
Bis(2-phenylquinolyl-N,C(2’))iridium(acetylacetonate): Similar structure but with different ligand arrangements.
(2,4-Pentanedionato)bis[2-(2-quinolinyl)phenyl]iridium(III): Used in similar applications but with variations in emission wavelengths .
Uniqueness
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) stands out due to its high quantum efficiency and tunable emission colors, making it highly versatile in optoelectronic applications. Its ability to undergo various chemical reactions also adds to its utility in different research fields .
Eigenschaften
IUPAC Name |
4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXRGFSBMYEYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28IrN2O2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
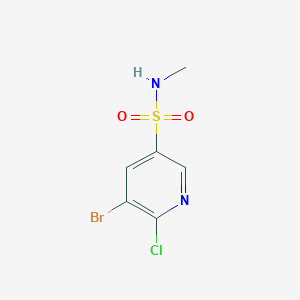
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
![(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B6338450.png)

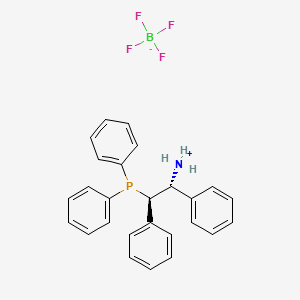
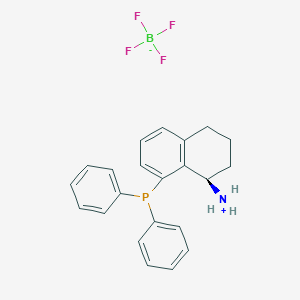
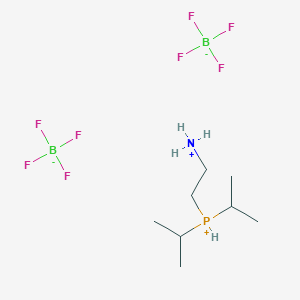
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![fluorophenyl)methyl]amine](/img/structure/B6338504.png)
